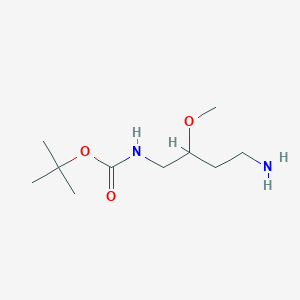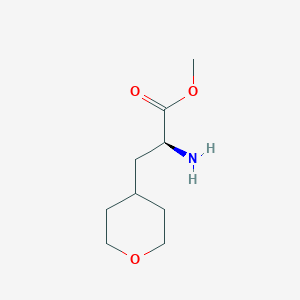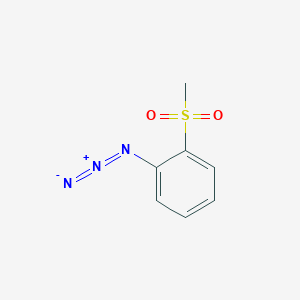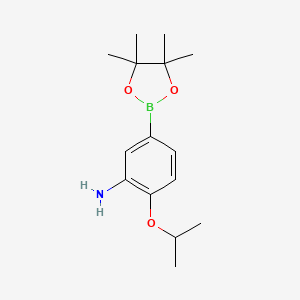
2-Ethyloxan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyloxan-3-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to an oxane ring, with an amine group at the third position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in chemical and pharmaceutical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyloxan-3-amine hydrochloride typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 2-ethyloxane with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process typically includes the purification of the product through recrystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyloxan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Alkyl halides like bromoethane or chloroethane are used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
2-Ethyloxan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-ethyloxan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
- 2-Methyloxan-3-amine hydrochloride
- 2-Propylxan-3-amine hydrochloride
- 2-Butyloxan-3-amine hydrochloride
Comparison: 2-Ethyloxan-3-amine hydrochloride is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. Compared to 2-methyloxan-3-amine hydrochloride, the ethyl group provides a different steric and electronic environment, potentially leading to variations in its chemical and biological properties .
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
2-ethyloxan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7-6(8)4-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H |
Clé InChI |
JFGWQNPBZHCZJT-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(CCCO1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)


![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)


![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)


![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)

![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
